molecular formula C9H19N B15208120 1-Ethyl-3-isopropylpyrrolidine

1-Ethyl-3-isopropylpyrrolidine

Cat. No.: B15208120
M. Wt: 141.25 g/mol
InChI Key: OYRYPMKVJHXTSC-UHFFFAOYSA-N
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Description

1-Ethyl-3-isopropylpyrrolidine is a heterocyclic organic compound featuring a five-membered pyrrolidine ring with ethyl and isopropyl substituents at the first and third positions, respectively. Pyrrolidine derivatives are known for their significant biological and pharmacological activities, making them valuable in medicinal chemistry and drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-3-isopropylpyrrolidine can be synthesized through various methods, including:

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the desired application and available resources.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-3-isopropylpyrrolidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Ethyl-3-isopropylpyrrolidine has diverse applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Ethyl-3-isopropylpyrrolidine involves its interaction with specific molecular targets and pathways. The compound’s biological effects are mediated through binding to target proteins, enzymes, or receptors, leading to modulation of cellular processes. The exact molecular targets and pathways may vary depending on the specific application and context .

Comparison with Similar Compounds

1-Ethyl-3-isopropylpyrrolidine can be compared with other pyrrolidine derivatives, such as:

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties compared to other pyrrolidine derivatives.

Properties

Molecular Formula

C9H19N

Molecular Weight

141.25 g/mol

IUPAC Name

1-ethyl-3-propan-2-ylpyrrolidine

InChI

InChI=1S/C9H19N/c1-4-10-6-5-9(7-10)8(2)3/h8-9H,4-7H2,1-3H3

InChI Key

OYRYPMKVJHXTSC-UHFFFAOYSA-N

Canonical SMILES

CCN1CCC(C1)C(C)C

Origin of Product

United States

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